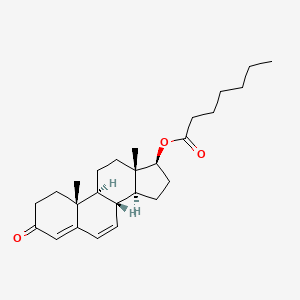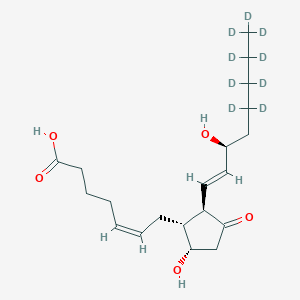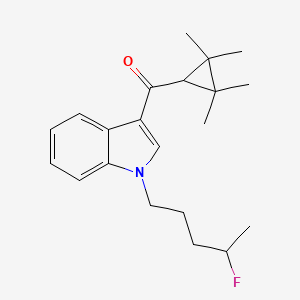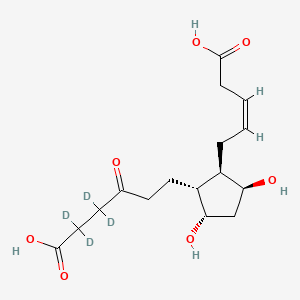
(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaenoic acid is a long-chain polyunsaturated fatty acid. This compound is characterized by its six conjugated double bonds, which are in the E-configuration. It is a member of the omega-3 fatty acid family and is known for its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaenoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as shorter-chain fatty acids or their derivatives.
Chain Elongation: The chain elongation process involves the use of specific reagents and catalysts to extend the carbon chain to the desired length.
Introduction of Double Bonds:
Configuration Control: Ensuring the E-configuration of the double bonds is crucial, and this is often achieved through the use of specific catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis processes that are optimized for efficiency and yield. These methods often include:
Catalytic Processes: The use of catalysts to facilitate the chain elongation and introduction of double bonds.
Purification Techniques: Advanced purification techniques, such as chromatography, to isolate the desired product.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, such as epoxides and hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Epoxides: Formed through oxidation reactions.
Saturated Fatty Acids: Formed through reduction reactions.
Functionalized Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaenoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including the treatment of cardiovascular diseases and metabolic disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaenoic acid involves its interaction with various molecular targets and pathways. These include:
Molecular Targets: The compound interacts with enzymes and receptors involved in lipid metabolism and inflammatory pathways.
Pathways: It modulates signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eicosapentaenoic Acid (EPA): Another omega-3 fatty acid with five double bonds.
Docosahexaenoic Acid (DHA): An omega-3 fatty acid with six double bonds, similar to (14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaenoic acid but with a shorter carbon chain.
Arachidonic Acid (AA): An omega-6 fatty acid with four double bonds.
Uniqueness
This compound is unique due to its longer carbon chain and the specific positioning of its six conjugated double bonds. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C32H52O2 |
|---|---|
Molekulargewicht |
468.8 g/mol |
IUPAC-Name |
(14E,17E,20E,23E,26E,29E)-dotriaconta-14,17,20,23,26,29-hexaenoic acid |
InChI |
InChI=1S/C32H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-31H2,1H3,(H,33,34)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+ |
InChI-Schlüssel |
HIKGLCYKBLODNY-SFGLVEFQSA-N |
Isomerische SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCCCCCCCCCCCC(=O)O |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one](/img/structure/B10766675.png)
![6-(10,13-Dimethyl-3-oxo-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-methylheptanoic acid](/img/structure/B10766687.png)
![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-4-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766692.png)
![5-(4-Aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B10766700.png)
![[1-(2,2,3,3,4,4,4-heptadeuteriobutyl)-2-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766703.png)



![(2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B10766739.png)
![16-Hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid](/img/structure/B10766742.png)
![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride](/img/structure/B10766743.png)



